3-Chloro-1H-pyrazolo[3,4-b]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSHUHWQXKLQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(NN=C3N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424879 | |
| Record name | 3-Chloro-2H-pyrazolo[3,4-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160315-07-1 | |
| Record name | 3-Chloro-2H-pyrazolo[3,4-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 1h Pyrazolo 3,4 B Quinoxaline and Its Derivatives
Classical and Contemporary Approaches to Pyrazolo[3,4-b]quinoxaline Synthesis
The synthesis of the pyrazolo[3,4-b]quinoxaline scaffold, a fusion of pyrazole (B372694) and quinoxaline (B1680401) ring systems, has been achieved through various classical and contemporary organic chemistry reactions. These methods provide access to the core structure, which can then be functionalized to produce derivatives like the 3-chloro variant.
Friedländer Condensation and Relevant Cyclization Pathways
The Friedländer synthesis is a cornerstone reaction in the formation of quinoline (B57606) rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This methodology can be conceptually extended to the synthesis of quinoxalines and their fused derivatives. The analogous reaction for quinoxaline synthesis involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.
In the context of pyrazolo[3,4-b]quinoxalines, this pathway can be envisioned through the reaction of an appropriately substituted o-phenylenediamine with a pyrazole derivative containing a 1,2-dicarbonyl functionality. A more common approach involves building the quinoxaline ring onto a pre-existing pyrazole. For instance, the condensation of 5-aminopyrazole derivatives with α-dicarbonyl compounds provides a direct route to the pyrazolo[3,4-b]pyridine core, a strategy that underscores the versatility of condensation reactions in building such fused heterocyclic systems. mdpi.com The first attempt at a Friedländer-type synthesis of the related 1H-pyrazolo[3,4-b]quinoline system involved the reaction of anthranilaldehyde and a pyrazolone (B3327878) derivative, which after heating, led to the formation of the fused scaffold. mdpi.com These cyclization pathways, catalyzed by either acids or bases, remain a fundamental strategy for constructing the core heterocyclic framework. researchgate.net
Synthesis from Anthranilic Acid Derivatives and Related Precursors
The use of pre-functionalized benzene (B151609) ring precursors, such as anthranilic acid, is a classical approach for quinoline synthesis, as demonstrated by the Niementowski reaction. researchgate.netnih.gov For the synthesis of the pyrazolo[3,4-b]quinoxaline scaffold, the analogous starting materials are derivatives of o-phenylenediamine.
One prominent strategy involves the one-pot reaction of a sugar (like D-glucose), an o-phenylenediamine, and a hydrazine (B178648) derivative in an acidic medium. scirp.org This method proceeds through the initial formation of a saccharide quinoxaline intermediate, which is then condensed with the hydrazine to form the fused pyrazole ring. scirp.org This approach has been successfully used to prepare saccharide-derived 1-phenyl-1H-pyrazolo[3,4-b]quinoxalines. scirp.org The use of substituted precursors, such as 4,5-dichloro-o-phenylenediamine, allows for the direct incorporation of substituents onto the benzene ring portion of the final molecule, yielding compounds like 6,7-dichloro-3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline. scirp.org
Multicomponent Reaction Strategies for Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product containing portions of all reactants, have become a powerful tool in heterocyclic synthesis due to their efficiency and atom economy. nih.gov Several MCR strategies have been developed for the construction of the pyrazolo[3,4-b]quinoline and related scaffolds. mdpi.commdpi.com
These reactions are often one-pot procedures that can rapidly generate molecular complexity. A typical example is the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines, which can involve the reaction of a 5-aminopyrazole, an aromatic aldehyde, and a compound with an active methylene (B1212753) group, such as dimedone. mdpi.compreprints.org Another variation is a four-component reaction of a pyrazolone, an aromatic aldehyde, dimedone, and ammonium acetate, which has been used to produce pyrazolo[3,4-b]quinolin-5-ones under green catalytic conditions. sid.ir These MCRs offer a versatile and efficient means of accessing a library of substituted pyrazolo[3,4-b]quinoxaline-type structures. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole | Aromatic Aldehyde | Dimedone | - | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |
| Substituted Aniline | Aromatic Aldehyde | Pyrazolone | - | Aromatic 1H-Pyrazolo[3,4-b]quinoline | preprints.org |
| 3-Aminopyrazol-5-one | Salicylic Aldehyde | Acetylacetic Ester | - | Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine | nih.gov |
| Pyrazolone | Aromatic Aldehyde | Dimedone | Ammonium Acetate | Pyrazolo[3,4-b]quinolin-5-one | sid.ir |
Targeted Synthesis of the 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline Core
The introduction of a chlorine atom at the 3-position of the pyrazolo[3,4-b]quinoxaline ring can be achieved through two primary strategies: by assembling the ring system from a chloro-substituted precursor or by direct chlorination of the pre-formed heterocyclic scaffold.
Strategies Employing Chloro-Substituted Intermediates
Building the target molecule from precursors that already contain the required chlorine atom is a robust and common synthetic strategy. This approach offers control over the regioselectivity of the halogenation.
A key intermediate for this strategy is a chloro-substituted pyrazole. For instance, 5-chloro-4-formylpyrazoles can be synthesized and subsequently reacted with aromatic amines (or diamines) to construct the fused ring system. mdpi.com The requisite 5-chloropyrazole intermediates can be prepared by the chlorination of pyrazolones using reagents such as phosphorus oxychloride (POCl₃). mdpi.com The synthesis of substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones has been reported, confirming the viability of using a pre-chlorinated pyrazole to build the quinoxaline ring. researchgate.net
Alternatively, a chlorinated quinoxaline derivative can serve as the starting point. The synthesis can proceed from 2-chloro-3-hydrazinoquinoxalines, which are then cyclized to form fused triazolo-quinoxalines, demonstrating the utility of chlorinated quinoxalines as synthetic platforms. researchgate.net Similarly, the reaction of a pyridazino[3,4-b]quinoxaline with phosphoryl chloride to introduce a chlorine atom highlights a method of activating the heterocyclic core for further functionalization. researchgate.net This suggests a plausible route where a 1H-pyrazolo[3,4-b]quinoxalin-3-one precursor is synthesized first, followed by treatment with a chlorinating agent like POCl₃ to yield the desired 3-chloro product.
| Chloro-Substituted Intermediate | Reaction Partner(s) | Key Reagent/Condition | Product Type | Reference |
|---|---|---|---|---|
| 5-Chloro-4-formylpyrazole | Aromatic Amine | Cyclization | Pyrazolo[3,4-b]quinoline | mdpi.com |
| Pyrazolone | - | Phosphorus Oxychloride (POCl₃) | Chlorinated Pyrazole | mdpi.com |
| 3-Chloro-1H-pyrazol-5-amine | α-Diketone | Condensation/Cyclization | 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)one | researchgate.net |
| Pyridazino[3,4-b]quinoxaline | - | Phosphorus Oxychloride (POCl₃) | Chlorinated Pyridazino[3,4-b]quinoxaline | researchgate.net |
| 4,5-Dichloro-o-phenylenediamine | D-glucose, Phenylhydrazine | One-pot reaction | 6,7-Dichloro-pyrazolo[3,4-b]quinoxaline | scirp.org |
Direct Halogenation and Selective Functionalization Methods
Direct halogenation of the fully formed 1H-pyrazolo[3,4-b]quinoxaline scaffold provides an alternative and often more convergent route. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution. The 4-position of the pyrazole ring (corresponding to the 3-position of the fused system) is a typical site for such reactions.
Standard electrophilic chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas can be employed for this purpose. While specific literature on the direct chlorination of 1H-pyrazolo[3,4-b]quinoxaline is not detailed in the provided sources, this method is a standard procedure for many heterocyclic systems.
Another powerful method is the conversion of a precursor group into a chlorine atom. A common example is the Gould-Jacobs reaction, which can be used to synthesize 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. mdpi.com In this reaction, a hydroxyl group is converted to a chloro group using POCl₃. mdpi.com A similar strategy could be applied to the quinoxaline analogue, where a 1H-pyrazolo[3,4-b]quinoxalin-3-ol or its tautomeric keto form is treated with POCl₃ or a similar reagent (e.g., SOCl₂) to install the chlorine atom at the 3-position. This functional group interconversion is a key strategy for accessing halogenated heterocycles.
Novel Synthetic Routes and Catalytic Approaches for Pyrazolo[3,4-b]quinoxalines
Modern organic synthesis has seen a shift towards more efficient and selective methods. For the construction of the pyrazolo[3,4-b]quinoxaline scaffold, several innovative strategies have been developed, including palladium-catalyzed reactions, reductive cyclization, and microwave-assisted synthesis. These approaches offer significant advantages over classical methods in terms of yield, purity, and reaction conditions.
Palladium catalysis is a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the synthesis of related quinoline and quinoxaline derivatives provides a strong basis for potential synthetic routes. nih.govrsc.org
One plausible approach involves the palladium-catalyzed coupling of a suitably substituted pyrazole with a di-halogenated quinoxaline. For instance, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, could be employed to construct the pyrazolo[3,4-b]quinoxaline core. mdpi.com A general representation of such a reaction could involve the coupling of a boronic acid-substituted pyrazole with a dichlorinated quinoxaline in the presence of a palladium catalyst and a suitable base. mdpi.com
Another strategy involves the intramolecular cyclization of a pre-functionalized precursor. For example, a palladium catalyst could facilitate the intramolecular C-N bond formation in a suitably designed hydrazone derived from a 4-chloroquinoline-3-carbaldehyde. researchgate.net This methodology has been successfully applied to the synthesis of 1H-pyrazolo[4,3-c]quinolines and could potentially be adapted for the synthesis of the [3,4-b] isomer. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligands, and temperature, would be critical in determining the reaction's success and the final product's yield. researchgate.netnih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type |
| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl Compound |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd Catalyst, Ligand, Base | Aryl Amine |
| Intramolecular C-N Coupling | Hydrazone of 4-chloroquinoline-3-carbaldehyde | Palladium Catalyst | 1H-Pyrazolo[4,3-c]quinoline |
Reductive cyclization offers a powerful and direct method for the synthesis of heterocyclic compounds. A notable application of this strategy for the synthesis of pyrazolo[3,4-b]quinoxalines involves the reductive cyclization of 5-(o-nitrophenyl)-pyrazoles. researchgate.net This method provides a regiospecific route to the desired heterocyclic core, avoiding the formation of isomers that can be a challenge in other synthetic approaches. researchgate.net
The reaction typically employs a reducing agent, such as ferrous oxalate or triphenylphosphine, to reduce the nitro group to an amino group, which then undergoes intramolecular cyclization with the adjacent pyrazole ring to form the quinoxaline system. researchgate.net The key advantage of this method is the ability to introduce substituents onto the carbocyclic ring of the quinoxaline moiety without generating isomeric mixtures. researchgate.net
The general scheme for this reaction is as follows:
Step 1: Synthesis of the 5-(o-nitrophenyl)-pyrazole precursor. This can be achieved through various standard pyrazole synthesis methods.
Step 2: Reductive cyclization of the nitro-substituted pyrazole using a suitable reducing agent to yield the 1H-pyrazolo[3,4-b]quinoxaline. researchgate.net
This approach highlights the utility of reductive cyclization in constructing complex heterocyclic systems with high regiocontrol.
Microwave-assisted organic synthesis has emerged as a key technology in green chemistry, offering significant advantages such as reduced reaction times, increased yields, and often solvent-free conditions. e-journals.innih.govudayton.edu The application of microwave irradiation to the synthesis of quinoxaline and related heterocyclic systems has been well-documented, suggesting its high potential for the synthesis of this compound. e-journals.inresearchgate.netosi.lv
Microwave-assisted synthesis can accelerate the condensation reactions typically used to form the quinoxaline ring. For example, the condensation of a diamine with a dicarbonyl compound can be achieved in minutes under microwave irradiation, often in the absence of a solvent, leading to excellent yields of the corresponding quinoxaline. e-journals.inorientjchem.org This environmentally benign approach minimizes waste and energy consumption. e-journals.in
Key benefits of microwave-assisted synthesis in this context include:
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in a matter of minutes. orientjchem.org
Higher Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer side products. orientjchem.org
Greener Chemistry: The potential for solvent-free reactions or the use of environmentally friendly solvents like water or ethanol aligns with the principles of sustainable chemistry. researchgate.net
The synthesis of pyrazolo[3,4-b]quinolines has been successfully achieved using microwave-assisted multicomponent protocols in aqueous ethanol, highlighting the feasibility of applying this technology to the synthesis of the quinoxaline analogues. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinoxaline Derivative orientjchem.org
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | ~14 hours | 1 hour |
| Solvent | Organic Solvents | Solvent-free or Green Solvents |
| Yield | Moderate | High |
Mechanistic Investigations of Pyrazolo[3,4-b]quinoxaline Formation
Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and designing new synthetic routes. While specific mechanistic studies on the formation of this compound are not abundant, insights can be drawn from the well-studied mechanisms of formation for related pyrazolo[3,4-b]pyridines and quinolines. mdpi.commdpi.com
The formation of the pyrazolo[3,4-b]pyridine ring system, for instance, often proceeds through a condensation reaction followed by cyclization and dehydration. mdpi.com When an unsymmetrical 1,3-dicarbonyl compound is used, the regioselectivity of the initial nucleophilic attack determines the final product isomer. nih.gov The more electrophilic carbonyl group is typically attacked first. nih.gov
In the context of palladium-catalyzed reactions, the mechanism is likely to involve a catalytic cycle consisting of oxidative addition, migratory insertion, and reductive elimination steps, which are characteristic of cross-coupling reactions. mdpi.com For intramolecular cyclizations, the palladium catalyst would facilitate the formation of a C-N bond through a series of steps involving the coordination of the palladium to the nitrogen and carbon atoms of the precursor molecule. researchgate.net
For reductive cyclization of 5-(o-nitrophenyl)-pyrazoles, the proposed mechanism involves the initial reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting amino group, being nucleophilic, then attacks the pyrazole ring in an intramolecular fashion, leading to the formation of the quinoxaline ring after a dehydration step. The regiospecificity of this reaction is a direct consequence of the fixed positions of the nitro group and the pyrazole ring in the starting material. researchgate.net
Chemical Transformations and Reactivity Profiles of 3 Chloro 1h Pyrazolo 3,4 B Quinoxaline
Functionalization and Derivatization Strategies of the Pyrazolo[3,4-b]quinoxaline Scaffold
The strategic modification of the pyrazolo[3,4-b]quinoxaline core is crucial for developing new derivatives with tailored properties. Functionalization can be directed towards the heterocyclic portion of the molecule or the carbocyclic ring.
The quinoxaline (B1680401) moiety is inherently electron-deficient, making it prone to nucleophilic substitution reactions. purdue.edu The chlorine atom at the C-3 position of 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline is a reactive leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr). researchgate.netrsc.org This allows for the introduction of a wide variety of functional groups.
Studies on related 2-chloroquinoxaline (B48734) systems have shown that they readily undergo SNAr reactions, with the chlorine atom being preferentially substituted. researchgate.netrsc.org For instance, nucleophiles such as amines, alkoxides, and thiolates can displace the chloride to form 3-amino, 3-alkoxy, and 3-thioether derivatives, respectively. The electrophilic nature of the quinoxaline ring system facilitates these transformations. rsc.org
Furthermore, the quinoxaline scaffold can be attacked by strong nucleophiles like Grignard reagents. sapub.org While direct examples on this compound are specific, the general reactivity pattern of quinoxalines suggests that such reagents would likely add across the C=N bonds of the pyrazine (B50134) ring or substitute the chloro group, depending on the reaction conditions. sapub.org Vicarious nucleophilic substitution (VNS) of hydrogen is another potential reaction pathway for functionalizing the quinoxaline ring, although the presence of the chloro substituent makes direct SNAr more probable. researchgate.netrsc.org
Conversely, electrophilic substitution on the electron-deficient pyrazolo[3,4-b]quinoxaline ring system is generally difficult and requires harsh conditions. When such reactions do occur, they are more likely to take place on the less deactivated carbocyclic (benzene) ring. purdue.edu
Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Quinoxaline Systems This table is illustrative of the types of reactions the this compound scaffold is expected to undergo based on the reactivity of related compounds.
| Reactant | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2-Chloroquinoxaline | Nitrile Carbanions | Cyanoalkyl-quinoxaline | researchgate.netrsc.org |
| 2,3-Dichloroquinoxaline (B139996) | 1,3-Binucleophiles | Fused heterocyclic systems | johnshopkins.edu |
| 2,3-Diphenyl-6-nitroquinoxaline | KCN in Methanol | Methoxy-quinoxaline-carbonitrile | sapub.org |
Modification of the carbocyclic (benzene) portion of the pyrazolo[3,4-b]quinoxaline skeleton is a key strategy for synthesizing derivatives with diverse properties. researchgate.net The synthesis often starts with appropriately substituted anilines or o-phenylenediamines, which allows for the introduction of substituents onto the carbocyclic ring before the formation of the heterocyclic system. nih.govuj.edu.pl
For instance, the use of substituted 2-nitroanilines or 2-halogenobenzaldehydes in condensation reactions with aminopyrazoles allows for the regioselective placement of functional groups on what will become the carbocyclic ring of the final product. nih.gov Palladium-catalyzed reactions, such as aminoarylation, are also employed to create new C-N bonds and build the quinoxaline framework with specific substituents on the benzene (B151609) ring. researchgate.netscilit.com
Three-component reactions involving β-tetralone, 5-aminopyrazoles, and benzaldehydes have been shown to yield fused benzo[f]pyrazolo[3,4-b]quinolines with strong regioselectivity, demonstrating that the substitution pattern on the carbocyclic portion can be precisely controlled. researchgate.net Similarly, cascade 6-endo-dig cyclization reactions using 5-aminopyrazoles and alkynyl aldehydes provide a method for the regioselective synthesis of C6-substituted pyrazolo[3,4-b]pyridines, a principle applicable to the quinoxaline analogues. mdpi.com
Tautomerism and Isomerism in Pyrazolo[3,4-b]quinoxaline Systems
Pyrazolo[3,4-b]quinoxaline systems that are unsubstituted on the pyrazole (B372694) nitrogen can exist in different tautomeric forms. mdpi.com This phenomenon involves the migration of a proton between the nitrogen atoms of the pyrazole ring, leading to 1H- and 2H-isomers. The relative stability of these tautomers is a critical aspect of their chemical character.
The existence and relative populations of different tautomers of pyrazolo[3,4-b]quinoline, a closely related system, have been investigated using spectroscopic techniques. nih.gov Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopies are powerful tools for studying these tautomeric equilibria. nih.gov
In studies on pyrazolo[3,4-b]quinoline, distinct absorption bands in the UV-Vis spectra were assigned to different tautomeric forms with the aid of quantum mechanical calculations. nih.gov The presence of multiple bands that change in intensity with environmental conditions (like solvent or temperature) provides direct evidence for the existence of more than one tautomer in solution. nih.gov UV spectrophotometry has been successfully used to compare experimental data with theoretical calculations to determine the predominant tautomeric forms in solution for other related heterocyclic systems as well. rsc.org
Table 2: Spectroscopic Techniques for Tautomerism Investigation
| Spectroscopic Method | Information Obtained | Reference |
|---|---|---|
| UV-Vis Absorption Spectroscopy | Identifies distinct absorption bands for different tautomers. | nih.gov |
| Fluorescence Emission Spectroscopy | Investigates excited-state properties and potential proton transfer. | nih.gov |
The tautomeric forms of pyrazolo[3,4-b]quinoxalines exist in a dynamic equilibrium. The position of this equilibrium can be significantly influenced by external factors, most notably the solvent. nih.gov
In studies of the analogous pyrazolo[3,4-b]quinoline system, temperature-dependent absorption spectra have demonstrated the dynamic nature of the equilibrium between two tautomeric species, particularly in aliphatic solvents. nih.gov The polarity of the solvent plays a crucial role; polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. nih.gov For example, solvents capable of hydrogen bonding, such as methanol, can interact with the N-H and other nitrogen atoms of the heterocyclic system, strongly influencing both the absorption and emission spectra and shifting the tautomeric equilibrium. nih.gov This solvent-solute interaction can stabilize one tautomer over another, altering their relative populations in solution. nih.govrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1h Pyrazolo 3,4 B Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbons, allowing for unambiguous structural assignment.
The ¹H NMR spectrum of 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline provides critical information regarding the number, environment, and connectivity of protons. The aromatic region of the spectrum is of particular interest, typically displaying signals for the four protons on the quinoxaline (B1680401) ring system. These protons often appear as a complex multiplet due to spin-spin coupling. lookchem.com The exact chemical shifts are influenced by the electron-withdrawing nature of the fused pyrazole (B372694) ring and the chloro substituent. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the N-H proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the benzo- part of the quinoxaline ring typically resonate in the range of 7.5 to 8.3 ppm. lookchem.com For example, in related 1H-pyrazolo[3,4-b]quinoxalines, the aromatic protons present as multiplets in this region. lookchem.com
Table 1: Representative ¹H NMR Spectral Data for the Pyrazolo[3,4-b]quinoxaline Core
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (Quinoxaline) | 7.50 - 8.30 | Multiplet (m) |
| N-H (Pyrazole) | >10 | Broad Singlet (br s) |
Note: Data are generalized based on related structures. Specific shifts for this compound may vary.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The spectrum for this compound is expected to show nine distinct signals corresponding to its nine carbon atoms. The carbon atom C3, directly bonded to the electronegative chlorine atom, would resonate at a specific chemical shift. The other carbons of the pyrazole and quinoxaline rings will have shifts influenced by the nitrogen atoms and the fused ring system. lookchem.com For instance, carbons in the quinoxaline moiety of similar structures are typically found between δ 127 and 145 ppm. lookchem.com
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitive assignments. HSQC correlates each proton signal with its directly attached carbon, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These correlations allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the fused heterocyclic system.
Table 2: Representative ¹³C NMR Spectral Data for the Pyrazolo[3,4-b]quinoxaline Core
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic/Heterocyclic Carbons | 115 - 155 |
| C-Cl | Variable, influenced by heterocycle |
Note: Data are generalized based on related structures. lookchem.comresearchgate.net Specific shifts for this compound may vary.
Electronic Absorption and Emission Spectroscopies
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light, providing insights into its electronic structure and photophysical behavior.
The UV-Visible absorption spectrum of pyrazolo[3,4-b]quinoxaline derivatives is typically characterized by multiple absorption bands. nih.gov These compounds generally exhibit a broad absorption band in the range of 380 to 420 nm, which is attributed to a π→π* electronic transition within the conjugated heterocyclic system. nih.gov Shorter wavelength bands, often appearing below 300 nm, are also associated with π→π* transitions within the aromatic framework. nih.gov The position and intensity of these bands can be influenced by substituents on the core structure. The chloro group at the 3-position may cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima depending on its electronic influence in the specific molecular context.
Table 3: Typical UV-Visible Absorption Data for the 1H-Pyrazolo[3,4-b]quinoline/quinoxaline Core
| Wavelength Range (λmax) | Electronic Transition |
|---|---|
| 380 - 420 nm | S₀→S₁ (π→π*) |
| < 300 nm | S₀→Sₙ (π→π*) |
Note: Data based on the general class of pyrazolo[3,4-b]quinolines and quinoxalines. nih.gov
Infrared (IR) and Mass Spectrometry (MS) Applications
Vibrational spectroscopy and mass spectrometry provide complementary information regarding functional groups and molecular weight, which are vital for confirming the identity of the synthesized compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show a characteristic absorption band for the N-H stretch of the pyrazole ring, typically in the region of 3100-3400 cm⁻¹. Vibrations corresponding to C=N and C=C bonds within the fused aromatic system would appear in the 1500-1620 cm⁻¹ range. lookchem.com The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (molecular formula C₉H₅ClN₄), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (204.0206). lookchem.com A key feature would be the isotopic pattern for chlorine: an (M+2)⁺ peak at m/z 206 with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. researchgate.net Fragmentation patterns can also provide structural information, often involving the loss of small molecules like HCN. researchgate.net
Table 4: Expected IR and MS Data for this compound
| Spectroscopic Technique | Feature | Expected Value/Observation |
|---|---|---|
| IR | N-H Stretch | 3100 - 3400 cm⁻¹ |
| IR | C=N / C=C Stretch | 1500 - 1620 cm⁻¹ |
| IR | C-Cl Stretch | 600 - 800 cm⁻¹ |
| MS (EI) | Molecular Ion (M⁺) | m/z ≈ 204 |
| MS (EI) | Isotope Peak (M+2)⁺ | m/z ≈ 206 (approx. 33% intensity of M⁺) |
Note: IR data generalized from typical functional group regions. lookchem.com MS data based on molecular formula. lookchem.com
X-ray Crystallography for Definitive Molecular Structure Determination
Although specific crystallographic data for this compound is not publicly available in the reviewed scientific literature, the crystallographic analysis of a related heterocyclic compound, a piperonal (B3395001) chalcone (B49325) derivative featuring a pyrazolo[3,4-b]pyridine moiety, serves as an excellent illustrative example of the data and insights that can be obtained. nih.gov The study of this related molecule reveals a triclinic crystal system with a P-1 space group. nih.gov Such detailed structural information is critical for the rational design of new materials and therapeutic agents.
The process of X-ray crystallographic analysis involves several key stages, from crystal growth to data collection and structure refinement. High-quality single crystals are grown using techniques such as slow evaporation. nih.gov These crystals are then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.
The refined crystallographic data provides a wealth of information, as exemplified by the data obtained for the piperonal chalcone derivative. nih.gov This includes the precise dimensions of the unit cell, the volume, and the calculated density. Furthermore, the final R-factor gives an indication of the quality of the structural model.
The following interactive data tables showcase the kind of detailed information that is typically obtained from a single-crystal X-ray diffraction study. It is important to reiterate that the data presented below is for a piperonal chalcone derivative incorporating a pyrazolo[3,4-b]pyridine moiety and not for this compound. nih.gov
Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C24H19N3O3 |
| Formula Weight | 409.43 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 8.324(3) Å |
| b | 10.453(4) Å |
| c | 12.045(5) Å |
| α | 99.837(1)° |
| β | 101.487(1)° |
| γ | 107.419(1)° |
| Volume | 940.3(6) ų |
| Z | 2 |
| Calculated Density | 1.446 Mg/m³ |
| Absorption Coefficient | 0.099 mm⁻¹ |
| F(000) | 428 |
| Data Collection | |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.21 to 26.00° |
| Index ranges | -10<=h<=10, -12<=k<=12, -14<=l<=14 |
| Reflections collected | 10633 |
| Independent reflections | 3687 [R(int) = 0.0216] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3687 / 0 / 271 |
| Goodness-of-fit on F² | 1.037 |
| Final R indices [I>2sigma(I)] | R1 = 0.0436, wR2 = 0.1171 |
| R indices (all data) | R1 = 0.0531, wR2 = 0.1264 |
| Largest diff. peak and hole | 0.257 and -0.211 e.Å⁻³ |
This comprehensive data allows for a detailed analysis of the molecular geometry, including the planarity of the ring systems and the conformation of substituent groups. nih.gov For instance, in the case of the piperonal chalcone derivative, the molecule adopts an E configuration in the solid state. nih.gov Such precise structural details are fundamental for understanding the chemical reactivity and biological activity of the compound. While awaiting specific experimental data for this compound, the methodologies and data formats from related structures provide a clear roadmap for its future structural elucidation.
Computational and Theoretical Investigations of 3 Chloro 1h Pyrazolo 3,4 B Quinoxaline
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to determining the electronic properties and geometric structure of molecules. For the 1H-pyrazolo[3,4-b]quinoxaline series, including the 3-chloro derivative, these methods have been instrumental in interpreting spectroscopic data. scilit.com
Research on a series of 1H-pyrazolo[3,4-b]quinoxalines, which included the 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline derivative, has utilized both ab initio and Density Functional Theory (DFT) methods to probe their molecular structure. scilit.com Specifically, calculations at the Hartree-Fock (HF) level with a 6-31G* basis set (HF/6-31G) and, more prominently, the DFT level using the B3LYP functional with the same basis set (B3LYP/6-31G) have been performed. scilit.com
These calculations were primarily aimed at predicting NMR chemical shifts (¹H, ¹³C, and ¹⁵N) to correlate theoretical structures with experimental spectroscopic results. scilit.com The study noted that for ¹³C NMR chemical shifts, the HF method yielded less accurate results compared to the DFT approach, which provided a better match with experimental data, especially when solvent effects were considered in the calculations. scilit.com
Table 1: Quantum Chemical Methods Applied to the 1H-Pyrazolo[3,4-b]quinoxaline Series
| Method Type | Specific Method | Basis Set | Application in Research |
|---|---|---|---|
| Ab Initio | Hartree-Fock (HF) | 6-31G* | Prediction of NMR chemical shifts. scilit.com |
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio and DFT methods, making them suitable for rapid calculations and for studying large molecular systems. researchgate.net These methods are particularly useful for investigating phenomena like tautomerism.
The quinoxaline (B1680401) ring system can exhibit tautomerism, with a well-documented keto-enol equilibrium in related quinoxalin-2-one structures. nih.gov Theoretical calculations, including semi-empirical approaches, have been shown to be effective in determining that the keto isomers are the more dominant and stable forms in those systems. nih.gov While these methods are established for predicting tautomeric stability in related heterocycles, specific studies applying AM1 or PM3 to determine the tautomeric preference of this compound have not been detailed in the available literature. Such a study would likely investigate the relative energies of the 1H and 2H tautomers of the pyrazole (B372694) ring within the fused system.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential therapeutic agents. Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-receptor complex over time.
While specific molecular docking or MD studies featuring this compound as the ligand were not identified in the reviewed literature, the broader class of pyrazolo[3,4-b]quinoxaline derivatives has been investigated. In one such study, derivatives of this scaffold were docked into the active site of a target protein, revealing strong ligand-protein affinity with binding free energies ranging from -6.9 to -7.8 kcal/mol. scilit.com These interactions were primarily stabilized by hydrogen bonds with key active site residues. scilit.com Such findings underscore the potential of the pyrazolo[3,4-b]quinoxaline core as a pharmacophore. A docking study of this compound would similarly aim to identify its binding mode and affinity against relevant biological targets.
Table 2: Representative Docking Results for Pyrazolo[3,4-b]quinoxaline Derivatives
| Compound Class | Binding Free Energy Range (kcal/mol) | Key Interactions Noted |
|---|
Prediction of Spectroscopic Parameters and Spectral Simulation through Computational Methods
As previously noted, computational methods are a cornerstone for predicting and interpreting spectroscopic data. A key study involving this compound employed quantum chemical calculations to predict its NMR chemical shifts. scilit.com The theoretical values for ¹H, ¹³C, and ¹⁵N NMR spectra were calculated using both HF/6-31G* and B3LYP/6-31G* levels of theory. scilit.com The results indicated that while both methods could approximate the shifts, the DFT (B3LYP) calculations provided a more reliable correlation with the experimentally measured spectra, particularly for the carbon atoms of the heterocyclic rings. scilit.com This predictive power is vital for confirming the chemical structure of newly synthesized compounds.
Conformational Analysis and Energy Minimization Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. The goal is to find the lowest energy conformer, which represents the most stable structure of the molecule. This process inherently involves geometry optimization and energy minimization.
For the parent 1H-pyrazolo[3,4-b]quinoxaline scaffold, the molecule is largely planar, limiting its conformational flexibility. However, studies on N-acyl derivatives of this system have investigated the restricted rotation around the newly formed exocyclic C-N bond using dynamic NMR, which is a form of conformational analysis. scilit.com For this compound itself, which lacks such flexible side chains, a conformational analysis would primarily confirm the planarity of the fused ring system and determine the precise bond lengths and angles of its lowest energy state. While energy minimization is an intrinsic part of the DFT calculations performed by Heydenreich et al., a dedicated, detailed conformational analysis study for this compound is not described in the surveyed research. scilit.com
Biological Activities and Mechanistic Insights of 3 Chloro 1h Pyrazolo 3,4 B Quinoxaline Derivatives
Anticancer and Antiproliferative Potentials
Derivatives of the 1H-pyrazolo[3,4-b]quinoxaline scaffold have been identified for their potential as anticancer agents, primarily through their action as kinase inhibitors.
Kinase Inhibition as a Primary Mechanism of Action
The primary mechanism of action investigated for 1H-pyrazolo[3,4-b]quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
The 1H-pyrazolo[3,4-b]quinoxaline scaffold has been identified as a new chemical class for the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). A study that screened for inhibitors of these kinases identified pyrazolo[3,4-b]quinoxalines as potent, sub-micromolar inhibitors of CDK1/cyclin B. A preliminary structure-activity relationship (SAR) study suggested that this chemical family could be optimized to enhance inhibitory activity against both CDKs and GSK-3.
The most active compound from this initial study, a derivative designated as PQ 1 , demonstrated significant inhibitory effects. It was tested against the brain kinases CDK5/p25 and GSK-3, proving to be a potent inhibitor of both. These findings highlight the potential of the pyrazolo[3,4-b]quinoxaline core as a dual inhibitor of these key cellular kinases.
Table 1: Kinase Inhibitory Activity of Lead Pyrazolo[3,4-b]quinoxaline Compound
| Compound | Target Kinase | IC₅₀ (µM) |
| PQ 1 | CDK1/cyclin B | < 1 |
| PQ 1 | CDK5/p25 | Good Inhibition |
| PQ 1 | GSK-3 | Good Inhibition |
Note: "Good Inhibition" indicates potent activity was observed, though a specific IC₅₀ value was not detailed in the preliminary report.
A thorough review of published scientific literature did not yield specific studies investigating the inhibitory activity of 1H-pyrazolo[3,4-b]quinoxaline derivatives against wild-type or mutant forms of the Epidermal Growth Factor Receptor (EGFR). Research on EGFR inhibition by related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, is available but falls outside the scope of this specific chemical scaffold.
There is no specific research in the available scientific literature that details the investigation of 1H-pyrazolo[3,4-b]quinoxaline derivatives as inhibitors of the EphA3 tyrosine kinase. Studies on related but structurally distinct scaffolds, such as pyrrolo[3,2-b]quinoxalines, have shown EphA3 inhibitory activity.
Specific studies detailing the inhibitory effects of 1H-pyrazolo[3,4-b]quinoxaline derivatives on Pim kinases, Akt, or Factor IXa are not present in the current body of scientific literature. While research exists on the inhibition of these targets by other quinoxaline-containing or pyrazole-fused heterocyclic compounds, data for the precise 1H-pyrazolo[3,4-b]quinoxaline scaffold is not available.
Induction of Apoptosis and Cell Cycle Modulation
A comprehensive search of the scientific literature found no specific studies focused on the ability of 1H-pyrazolo[3,4-b]quinoxaline derivatives to induce apoptosis or modulate the cell cycle in cancer cells. This mechanism of action has been explored for structurally related compounds like pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]pyridines, but not for the specific pyrazolo[3,4-b]quinoxaline core structure.
Interference with DNA Replication and Key Enzyme Systems
Derivatives of pyrazolo[3,4-b]quinoxaline have been identified as potent inhibitors of key enzymes crucial for cell cycle progression and signal transduction, representing a primary mechanism for their anticancer effects. Research has shown that this class of compounds can act as sub-micromolar inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B. nih.gov CDKs are central regulators of the cell cycle, and their inhibition can halt cell proliferation.
One of the most active compounds from a study on pyrazolo[3,4-b]quinoxalines was also found to be a potent inhibitor of the brain kinases CDK5/p25 and glycogen synthase kinase-3 (GSK-3). nih.gov In contrast, these compounds showed no inhibitory activity against CDC25 phosphatase, indicating a degree of selectivity in their enzymatic targets. nih.gov Further studies on related quinoxaline (B1680401) structures have confirmed that their mode of action often involves targeting the ATP-binding site of kinases. For instance, pyrrolo[3,2-b]quinoxaline derivatives have been shown to be effective type II inhibitors of EphA3 tyrosine kinase, binding to the inactive DFG-out conformation of the enzyme. nih.gov Some pyrazolo[4,3-f]quinoline derivatives have also been identified as inhibitors of DNA topoisomerase I/IIα, enzymes essential for managing DNA topology during replication and transcription. nih.gov
In Vitro Cytotoxicity Assessment in Cancer Cell Lines
The enzymatic inhibitory effects of pyrazolo[3,4-b]quinoxaline derivatives translate into significant cytotoxic activity against a variety of human cancer cell lines. Numerous studies have documented their antiproliferative effects, often reporting IC₅₀ values in the low micromolar to nanomolar range.
For example, a series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated against a panel of ten cancer cell lines, including those from breast (MDAMB-231, MCF-7), colon (HCT-116, HCT-15), and prostate (DU-145) cancers. nih.gov Similarly, novel nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline compounds, which are structurally related, have demonstrated potent cytotoxic activities against the A375 melanoma cell line, with one derivative showing an EC₅₀ of 365 nM. nih.gov Another study on pyrazolo[3,4-b]pyridin-6-one analogues identified a compound with IC₅₀ values ranging from 2.99 to 5.72 μM across six different tumor cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). rsc.org The data below summarizes the cytotoxic activities of various related quinoxaline derivatives against several cancer cell lines.
Table 1: In Vitro Cytotoxicity of Quinoxaline Derivatives in Human Cancer Cell Lines This is an interactive table. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridin-6-one analogue (I2) | HepG2 (Liver) | IC₅₀ | 3.71 µM | rsc.org |
| Pyrazolo[3,4-b]pyridin-6-one analogue (I2) | CNE2 (Nasopharyngeal) | IC₅₀ | 2.99 µM | rsc.org |
| Pyrazolo[3,4-b]pyridin-6-one analogue (I2) | HCT116 (Colon) | IC₅₀ | 5.72 µM | rsc.org |
| Pyrazolo[3,4-b]pyridin-6-one analogue (I2) | MCF-7 (Breast) | IC₅₀ | 5.08 µM | rsc.org |
| Tetrazolo[1,5-a]quinoxaline (Cpd 4) | HCT-116 (Colon) | IC₅₀ | 0.01 µg/mL | nih.gov |
| Tetrazolo[1,5-a]quinoxaline (Cpd 5a) | MCF-7 (Breast) | IC₅₀ | 0.02 µg/mL | nih.gov |
| Tetrazolo[1,5-a]quinoxaline (Cpd 5b) | HepG2 (Liver) | IC₅₀ | 0.06 µg/mL | nih.gov |
| nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline (Cpd 17a) | A375 (Melanoma) | EC₅₀ | 365 nM | nih.gov |
| Pyrazolo[4,3-f]quinoline (Cpd 1M) | NUGC-3 (Gastric) | IC₅₀ | < 8 µM | nih.gov |
Identification of Intracellular Targets via Affinity Chromatography and Chemical Proteomics
To elucidate the specific molecular targets responsible for the observed biological activities, advanced techniques such as affinity chromatography and chemical proteomics have been employed. These methods allow for an unbiased, global assessment of drug-protein interactions within a cellular context.
In one proposed strategy, pyrazolo[3,4-b]quinoxalines were to be immobilized on a solid support to perform affinity chromatography, aiming to capture and identify their intracellular binding partners from cell lysates. nih.gov This approach is designed to confirm known targets and uncover novel ones. A successful application of a similar technique was demonstrated with a related pyrrolo[3,2-b]quinoxaline inhibitor. nih.gov For this study, a tethered inhibitor was synthesized with a linker at a solvent-accessible position, allowing for its covalent attachment to a resin. nih.gov This "chemical proteomics" experiment was then used to determine the global proteomic profiles of the molecule, providing a comprehensive overview of its interactions and helping to understand its mode of action and potential off-target effects. nih.gov
Antimicrobial Activities
Beyond their anticancer potential, pyrazolo[3,4-b]quinoxaline derivatives and related structures have demonstrated a broad spectrum of antimicrobial activities. These compounds have been investigated for their efficacy against bacteria, fungi, viruses, and mycobacteria.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of the quinoxaline scaffold have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro testing using methods like disc diffusion and microbroth dilution has been used to quantify this efficacy.
Studies have evaluated series of novel quinoxaline derivatives against pathogenic strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govjapsonline.com For instance, certain Schiff bases derived from 2-hydroxy-3-methylquinoxaline (B154303) were found to be highly active against both bacterial types. nih.gov Another study focusing on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines reported moderate activity, with several derivatives showing inhibition zones ranging from 12 to 16 mm against the tested bacteria. japsonline.com The results from various studies highlight the potential of this chemical class as a source for new antibacterial agents. nih.govrsc.orgmdpi.com
Table 2: Antibacterial Activity of Selected Quinoxaline Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class | Bacterial Strain | Type | Activity Measurement (Inhibition Zone) | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (6d) | Escherichia coli | Gram-Negative | 16 mm | japsonline.com |
| Pyrazolo[3,4-b]pyridine (6h) | Pseudomonas aeruginosa | Gram-Negative | 13 mm | japsonline.com |
| Pyrazolo[3,4-b]pyridine (6a) | Bacillus subtilis | Gram-Positive | 14 mm | japsonline.com |
| Thieno[2,3-b]pyridine (8g) | Staphylococcus aureus | Gram-Positive | 12 mm | japsonline.com |
| Quinoxaline Schiff Base (5c) | Escherichia coli | Gram-Negative | Highly Active | nih.gov |
| Quinoxaline Schiff Base (7a) | Staphylococcus aureus | Gram-Positive | Highly Active | nih.gov |
| Tetrazolo[1,5-a]quinoxaline | Staphylococcus aureus | Gram-Positive | Highly Active (IZ ≥ 17 mm) | nih.gov |
Antifungal and Antiviral Properties
The antimicrobial spectrum of quinoxaline derivatives extends to fungi and viruses. A new class of 3-(1',2'-dihydroxyeth-1'-yl)-1-phenylpyrazolo[3,4-b]quinoxaline demonstrated encouraging activity against the Hepatitis B virus (HBV), though some potent compounds were associated with high cytotoxicity. nih.gov Other pyrazolo[4,3-c]quinolin-3-one derivatives showed modest inhibitory activity against vaccinia virus (VV) and herpes simplex virus type 1 (HSV-1). nih.gov
In the realm of antifungal research, quinoxaline derivatives have been tested against common fungal pathogens. Schiff bases of quinoxaline showed moderate activity against Aspergillus niger and Candida albicans. mdpi.com Specifically, 3-hydrazinoquinoxaline-2-thiol (B1673409) was found to be highly effective against multiple Candida species, including C. albicans, C. glabrata, and C. parapsilosis, with its efficacy in some cases surpassing that of the standard drug Amphotericin B. researchgate.net Furthermore, certain quinoxaline derivatives have been developed as agricultural fungicides, showing potent activity against the plant pathogen Rhizoctonia solani, which causes rice sheath blight. rsc.org
Tuberculostatic Activity
A significant area of investigation for quinoxaline derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The emergence of drug-resistant strains has created an urgent need for novel anti-TB drugs, and the quinoxaline scaffold shows considerable promise. nih.gov
Several studies have synthesized and evaluated pyrazolo-quinoline analogues for their tuberculostatic effects. A series of furanyl pyrazolo[3,4-b]quinolin-5-ones yielded six derivatives with significant activity against M. tuberculosis at a concentration of 1.6 µg/mL, which was more potent than the standard drug pyrazinamide. nih.gov Molecular docking studies suggested that these compounds might act by inhibiting the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway and a target for the classic anti-TB drug isoniazid. nih.gov Other research on quinoxaline-alkynyl derivatives also identified multiple compounds with MIC₉₀ values below 10 µM against the Mtb H37Rv strain, underscoring the potential of this chemical family in developing new treatments for tuberculosis. researchgate.net
Mechanistic Investigations of Antimicrobial Action
The antimicrobial effects of pyrazolo[3,4-b]quinoxaline derivatives and related heterocyclic systems are believed to stem from their ability to interfere with essential bacterial processes. One of the proposed mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. mdpi.com By targeting this enzyme, these compounds can disrupt the bacterial cell's ability to maintain its DNA structure, ultimately leading to cell death. mdpi.com This mechanism is a key target for developing new antimicrobial agents to combat the growing issue of drug resistance. mdpi.comresearchgate.net
Additionally, some pyrazole-containing compounds have been shown to act as regulators of the global transcriptional factor MgrA. nih.gov This factor is part of an oxidation-sensing mechanism that bacteria like Staphylococcus aureus use to neutralize reactive oxygen species, a common defense against antimicrobial agents. nih.gov By modulating MgrA, these derivatives can potentially impair the bacteria's defense systems. nih.gov The zwitterionic structure of certain pyrazole (B372694) derivatives may also facilitate their penetration through the outer membrane of Gram-negative bacteria, enhancing their efficacy. nih.gov Further research into the precise molecular interactions between pyrazolo[3,4-b]quinoxaline derivatives and these bacterial targets is ongoing to fully elucidate their antimicrobial mechanisms. nih.gov
Anti-inflammatory Activities
Derivatives of the pyrazolo[3,4-b]quinoxaline scaffold have demonstrated significant anti-inflammatory properties through various mechanisms. researchgate.netresearchgate.net These compounds are recognized for their potential to modulate key inflammatory pathways, positioning them as promising candidates for the development of new anti-inflammatory therapies. researchgate.netbsu.edu.eg
A primary mechanism for the anti-inflammatory effects of pyrazolo[3,4-b]quinoxaline derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain derivatives have shown potent and selective inhibitory activity against COX-2, an enzyme isoform that is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.govrsc.org In contrast, COX-1 is a constitutive enzyme involved in maintaining the gastrointestinal lining, and its inhibition is associated with common side effects of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Several studies have synthesized and evaluated novel quinoxaline and pyrazolo[3,4-b]pyridine derivatives for their COX inhibitory activity. nih.govrsc.org For instance, some pyrazolo[3,4-b]pyridine derivatives exhibited inhibitory activity against COX-2 that was superior to the reference drug, celecoxib. nih.gov Similarly, certain novel quinoxaline derivatives have been identified as potent and selective COX-2 inhibitors, with high selectivity indexes (SI) indicating a favorable profile for reduced gastrointestinal side effects. rsc.org
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| Compound 11 | 37.96 | 0.62 | 61.23 |
| Compound 13 | 30.41 | 0.46 | 66.11 |
| Compound 4a | 28.8 | 1.17 | 24.61 |
| Compound 5 | 40.32 | 0.83 | 48.58 |
Pyrazolo[3,4-b]quinoxaline derivatives also exert anti-inflammatory effects by modulating the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmerckmillipore.com Overproduction of NO by inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage. nih.gov
Studies on structurally similar pyrazolo[4,3-c]quinoline derivatives have shown that they can significantly inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. nih.gov For example, compounds like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) demonstrated potent inhibition of NO production, with potencies comparable to the positive control. nih.gov
Furthermore, various pyrazolo[3,4-b]pyridine analogues have been synthesized and evaluated for their ability to inhibit the production of TNF-α and IL-6. merckmillipore.com Several of these compounds exhibited promising activity against IL-6, with some showing IC₅₀ values in the sub-micromolar range. merckmillipore.com
| Compound | IL-6 Inhibition at 10 µM (%) | IL-6 IC50 (µM) |
|---|---|---|
| Compound 40 | 60-65 | N/A |
| Compound 51 | 60-65 | 0.2 |
| Compound 52 | 60-65 | 0.3 |
| Compound 56 | 60-65 | 0.16 |
The inhibition of inducible nitric oxide synthase (iNOS) is another important mechanism contributing to the anti-inflammatory potential of pyrazolo[3,4-b]quinoxaline derivatives. bsu.edu.egnih.gov The expression of iNOS is often induced by pro-inflammatory stimuli, leading to the excessive production of nitric oxide (NO), which is implicated in various inflammatory diseases. nih.gov Therefore, the development of iNOS inhibitors is a promising strategy for creating novel anti-inflammatory agents. bsu.edu.egnih.gov
Research has indicated that the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives involve the inhibition of iNOS protein expression. nih.gov In a study on pyrazolopyrimidine derivatives, which share a similar heterocyclic core, several compounds demonstrated high iNOS inhibitory activities, with IC₅₀ values in the low micromolar to nanomolar range. bsu.edu.eg For instance, a urea (B33335) derivative within this class was identified as the most active compound with an IC₅₀ value of 0.22 µM. bsu.edu.eg These findings suggest that dual inhibition of both COX enzymes and iNOS could be a viable approach for developing effective anti-inflammatory and analgesic agents with potentially fewer side effects. bsu.edu.eg
Other Noteworthy Pharmacological Activities (e.g., Antihypertensive)
Beyond their antimicrobial and anti-inflammatory properties, quinoxaline and its fused heterocyclic derivatives, including the pyrazolo[3,4-b]quinoxaline scaffold, have been investigated for a wide range of other pharmacological activities. researchgate.netnih.govpharmatutor.org These diverse biological effects underscore the versatility of this chemical structure in medicinal chemistry. researchgate.net
One notable area of investigation is their potential as antihypertensive agents. nih.govresearchgate.net While direct studies on 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline for this activity are limited, research on related pyrimidine (B1678525) derivatives has shown promising results. researchgate.net A series of pyrimidine derivatives designed with a nifedipine-like structure demonstrated a significant decrease in mean arterial blood pressure in rabbits. researchgate.net Some of these compounds were found to exhibit calcium channel blockade activity, a well-established mechanism for lowering blood pressure. researchgate.net Furthermore, histopathological studies on rat aorta indicated that one compound lowered blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation. researchgate.net These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including pyrazolo[3,4-b]quinoxalines, may hold potential for the development of new antihypertensive therapies. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Rational Design of 3 Chloro 1h Pyrazolo 3,4 B Quinoxaline Analogs
Influence of Substituent Position and Nature on Biological Efficacy
The biological activity of pyrazolo[3,4-b]quinoxaline analogs is highly dependent on the nature and position of substituents on the heterocyclic core. While specific SAR studies on 3-chloro-1H-pyrazolo[3,4-b]quinoxaline are not extensively detailed in publicly available literature, preliminary investigations and studies on closely related scaffolds, such as pyrazolo[3,4-b]pyridines and other quinoxaline (B1680401) derivatives, provide valuable insights into the structural requirements for potent kinase inhibition.
Initial screenings identified pyrazolo[3,4-b]quinoxalines as sub-micromolar inhibitors of CDK1/cyclin B, suggesting that this chemical family holds significant potential for optimization as CDK and GSK-3 inhibitors. nih.gov The presence of the chlorine atom at the C3 position is a critical feature, often serving as a key interaction point or a handle for further chemical modification.
Studies on analogous pyrazolo[3,4-b]pyridine inhibitors of CDKs have shown that the pyrazolo portion of the molecule is crucial for forming hydrogen bond interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine inhibitor bound to CDK2 revealed that the scaffold resides in the ATP purine (B94841) binding site and forms important hydrogen bonds with the backbone of Leu83. nih.gov This interaction is likely mirrored in the pyrazolo[3,4-b]quinoxaline series.
The substitution pattern on the quinoxaline ring system also plays a significant role in modulating activity. For instance, in a series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles evaluated as TGF-β type I receptor kinase inhibitors, the nature of the substituent at the 3-position of the pyrazole (B372694) and on the quinoxaline ring significantly impacted potency and selectivity. nih.gov While this is a different isomer, the findings underscore the importance of substitution on the quinoxaline moiety for kinase interaction.
Furthermore, research on quinoxaline derivatives as ASK1 inhibitors demonstrated that modifications on the quinoxaline ring, as well as other parts of the molecule, led to significant changes in inhibitory activity. nih.gov This highlights the sensitivity of the quinoxaline scaffold to structural modifications and the potential for fine-tuning biological activity through systematic substitution.
Table 1: Postulated Influence of Substituents on the Biological Activity of Pyrazolo[3,4-b]quinoxaline Analogs (Based on Related Scaffolds)
| Position | Substituent Type | Postulated Effect on Activity | Rationale/Analogous System |
| C3 | Chlorine | Essential for activity/handle for modification | Core scaffold feature nih.gov |
| C3 | Amino/Substituted Amines | Potential for improved potency and selectivity | Common modification in kinase inhibitors |
| N1 (Pyrazole) | Small alkyl/aryl groups | Modulates solubility and steric interactions | General observation in kinase inhibitors |
| Quinoxaline Ring | Electron-donating groups | May enhance activity | SAR of quinoxalinone derivatives nih.gov |
| Quinoxaline Ring | Electron-withdrawing groups | May decrease activity | SAR of quinoxalinone derivatives nih.gov |
| Quinoxaline Ring | Halogen substituents | Can influence binding and physicochemical properties | General medicinal chemistry principles |
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound analogs targeting kinases, the key pharmacophoric features can be inferred from computational studies and X-ray crystallography of related inhibitors.
A pharmacophore model for pyrazolo[3,4-b]pyridine-based TRKA inhibitors identified several key features essential for biological activity. These included hydrogen bond donors and acceptors, and aromatic regions. nih.gov Given the structural similarity, a comparable model can be proposed for pyrazolo[3,4-b]quinoxaline inhibitors.
The essential pharmacophoric features for kinase inhibition by this scaffold are believed to include:
A hydrogen bond donor/acceptor motif: The pyrazole ring is a critical component, with one nitrogen atom acting as a hydrogen bond donor and the other as an acceptor, enabling interaction with the kinase hinge region. nih.gov
A planar aromatic system: The fused quinoxaline ring system provides a rigid scaffold that can engage in π-stacking interactions with aromatic amino acid residues in the ATP-binding pocket.
A halogen bond donor: The chlorine atom at the C3 position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Substitution vectors: Positions on the quinoxaline ring and the N1 position of the pyrazole serve as vectors for introducing further substituents to probe for additional interactions and to modulate physicochemical properties.
Computational studies on pyrazolo[3,4-b]pyridine derivatives have highlighted the importance of conventional hydrogen bonds and carbon-hydrogen bonds between the heterocyclic core and key residues in the kinase active site. nih.gov For instance, in TRKA, interactions with residues such as Glu546, Met620, and Lys572 were identified as crucial. nih.gov
Strategies for Lead Optimization and Rational Compound Library Design
Lead optimization is an iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed for lead optimization and the rational design of compound libraries.
One key strategy is substituent modification at various positions of the pyrazolo[3,4-b]quinoxaline scaffold. Based on the preliminary SAR, a library of analogs could be designed by introducing a diverse set of functional groups at the C3 position (replacing the chlorine) and on the quinoxaline ring. For example, replacing the C3-chloro group with small amines, ethers, or thioethers could explore additional hydrogen bonding or hydrophobic interactions within the active site.
Scaffold hopping is another powerful strategy, where the core scaffold is replaced by a different but functionally similar one. The development of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors utilized this approach, demonstrating its utility in discovering novel inhibitor classes. nih.gov
Structure-based drug design (SBDD) , which relies on the three-dimensional structure of the target protein, is a cornerstone of modern lead optimization. If the crystal structure of a target kinase in complex with a pyrazolo[3,4-b]quinoxaline analog were available, it would provide a detailed map of the binding site, enabling the rational design of new compounds with improved interactions.
The design of covalent inhibitors represents another avenue for lead optimization. This involves incorporating a reactive group (a "warhead") into the inhibitor that can form a covalent bond with a specific amino acid residue (often a cysteine) in the target protein. This can lead to increased potency and prolonged duration of action. The development of covalent CDK14 inhibitors based on a 4-amino-1H-pyrazole scaffold highlights the potential of this approach for related heterocyclic systems. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
While a specific QSAR study for this compound was not found in the reviewed literature, QSAR models have been successfully applied to other quinoxaline-containing compounds. For example, a QSAR study on 1,4-di-N-oxide of quinoxaline derivatives as 15-lipoxygenase inhibitors was conducted, demonstrating the applicability of this method to the quinoxaline scaffold. mdpi.com
A typical QSAR workflow for pyrazolo[3,4-b]quinoxaline analogs would involve:
Data Set Preparation: Assembling a series of analogs with their corresponding biological activity data (e.g., IC50 values).
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.
Model Building: Using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms to build a predictive model.
Model Validation: Rigorously validating the model to ensure its predictive power.
Cheminformatics approaches, such as virtual screening, can also be employed to identify new hits from large compound databases. A pharmacophore model, as described in section 7.2, can be used as a 3D query to search for molecules that possess the required structural features for binding to the target kinase. This approach was successfully used in a study on pyrazolo[3,4-b]pyridine derivatives to identify a hit ligand from the ZINC database. nih.gov
Emerging Research and Advanced Applications of the Pyrazolo 3,4 B Quinoxaline Scaffold Beyond Medicinal Chemistry
Development of Fluorescent Probes and Sensors
There is no available research focused on the development or use of 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline as a fluorescent probe or sensor. The scientific literature describes related, but structurally distinct, compounds such as derivatives of the 1H-pyrazolo[3,4-b]quinoline skeleton, which have been synthesized and investigated for the fluorescence detection of inorganic cations. nih.govnih.gov However, these findings are not directly applicable to the quinoxaline (B1680401) variant requested.
Photoinitiator Applications in Polymerization
Specific studies on the use of this compound as a photoinitiator for polymerization have not been identified in the available literature. While the quinoxaline scaffold, in general, has been explored for designing photoinitiating systems for visible light photopolymerization, and some pyrazolo[3,4-b]quinoxaline derivatives have been evaluated as photoinitiators for free radical polymerization, data for the 3-chloro derivative is absent. mdpi.com
Other Technological and Industrial Applications
No specific technological or industrial applications for this compound, beyond its availability as a chemical intermediate from various suppliers, are documented in the reviewed scientific and technical literature.
Conclusion and Future Research Directions for 3 Chloro 1h Pyrazolo 3,4 B Quinoxaline
Summary of Key Academic Findings and Contributions
Research into the pyrazolo[3,4-b]quinoxaline scaffold has established it as a noteworthy class of biologically active agents. The core structure, a fusion of pyrazole (B372694) and quinoxaline (B1680401) moieties, is recognized as a "privileged" framework in the development of therapeutic compounds. sapub.orgmdpi.com
Key findings from the scientific literature include:
Kinase Inhibition: The most significant contribution of this scaffold has been its identification as a novel class of protein kinase inhibitors. Studies have demonstrated that pyrazolo[3,4-b]quinoxalines can act as sub-micromolar inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B, and glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov This inhibitory action is a key indicator of the scaffold's potential for anti-proliferative and anticancer applications. nih.gov
Antiproliferative Activity: Derivatives of the related pyrazolo[3,4-g]quinoxaline scaffold have shown inhibitory activity against Pim kinases (Pim-1, Pim-2, and Pim-3) and have demonstrated antiproliferative effects on several human cancer cell lines. nih.gov This reinforces the potential of the broader pyrazoloquinoxaline family as a source of new antineoplastic agents. nih.gov
Synthetic Accessibility: The synthesis of 1H-pyrazolo[3,4-b]quinoxalines, also known as flavazoles, has been documented through various chemical reactions, including acylation, alkylation, and halogenation. lookchem.com The presence of the chlorine atom in 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline provides a reactive site for further chemical modification, making it a valuable starting material for creating diverse chemical libraries. nih.gov
The table below summarizes the primary biological activities investigated for the pyrazolo[3,4-b]quinoxaline scaffold and its close analogs.
| Scaffold/Derivative | Target | Biological Activity | Reference(s) |
| Pyrazolo[3,4-b]quinoxalines | CDK1/cyclin B, GSK-3 | Kinase Inhibition, Anti-proliferative | nih.gov |
| Pyrazolo[3,4-g]quinoxalines | Pim-1, Pim-2, Pim-3 Kinases | Kinase Inhibition, Anti-proliferative | nih.gov |
| Quinoxaline Derivatives | Various | Antibacterial, Analgesic, Antileukemic | sapub.org |
| Pyrazolo[3,4-b]pyridine Derivatives | FGFR, Mps1 Kinases | Kinase Inhibition, Antitumor | nih.govnih.gov |
Unexplored Research Avenues and Methodological Gaps
Despite the promising initial findings, several areas concerning this compound remain largely unexplored. Addressing these gaps could unlock the full potential of this chemical entity.
Broad-Spectrum Kinase Profiling: While initial studies have identified CDK1 and GSK-3 as targets, a comprehensive screening of the compound against a wider panel of human kinases is yet to be performed. nih.gov Such a study would clarify its selectivity profile and could reveal novel, unexpected therapeutic targets.
Exploration of Other Therapeutic Areas: The research focus has been predominantly on anticancer applications. nih.govnih.gov However, the broader quinoxaline family is known for a wide range of biological activities, including antibacterial, antiviral, and antiparasitic effects. sapub.orgmdpi.com A systematic evaluation of this compound and its derivatives in these therapeutic areas is a significant unexplored avenue.
Development of Green Synthesis Protocols: Current synthetic methods for related quinolone derivatives can suffer from drawbacks like harsh reaction conditions and the use of toxic solvents. ijprajournal.com There is a growing need to develop more environmentally sustainable, efficient, and economically viable synthetic methodologies for 1H-pyrazolo[3,4-b]quinolone derivatives, a need that extends to the quinoxaline series. ijprajournal.com
Mechanism of Action Studies: Beyond target inhibition, the detailed molecular mechanisms by which these compounds exert their cellular effects are not fully elucidated. Further studies are needed to understand their impact on downstream signaling pathways and potential off-target effects.
Potential for Next-Generation Compound Development and Scaffold Innovation
The this compound core is an ideal template for scaffold innovation and the development of next-generation therapeutic agents. The chlorine atom at the 3-position is a key functional group that serves as a handle for introducing chemical diversity through various nucleophilic substitution reactions.
Structure-Activity Relationship (SAR) Studies: A systematic SAR study, by modifying different positions of the pyrazoloquinoxaline ring, is crucial. The insights gained from SAR studies on related pyrazolo[3,4-b]pyridine scaffolds, where modifications led to potent and selective FGFR kinase inhibitors, can serve as a guide. nih.gov
Scaffold Hopping and Hybridization: The pyrazolo[3,4-b]quinoxaline scaffold can be used in "scaffold hopping" strategies to create novel molecular architectures with improved properties. nih.gov It can also be hybridized with other known pharmacophores to develop compounds with dual-acting or enhanced biological activity. For instance, fusing it with other heterocyclic systems like triazoles has led to potent cytotoxic agents against melanoma. mdpi.comnih.gov
The following table outlines potential diversification points on the this compound scaffold for future drug discovery programs.
| Position for Modification | Type of Substituent to Introduce | Potential Therapeutic Goal |
| C3 (replacing Cl) | Amines, Alkoxy groups, Aryl groups, Thioethers | Modulate kinase selectivity, improve solubility and pharmacokinetic properties. |
| N1 (Pyrazolo ring) | Alkyl chains, Aryl groups, Heterocyclic rings | Enhance binding affinity, explore new binding modes within the target protein. |
| Benzene (B151609) Ring (Quinoxaline) | Electron-donating/withdrawing groups | Fine-tune electronic properties, influence metabolic stability and cell permeability. |
Broader Impact on Interdisciplinary Scientific Disciplines
The utility of this compound and its derivatives is not confined to medicinal chemistry. The unique properties of the underlying heterocyclic system suggest potential applications in other scientific fields.
Materials Science: A related class of compounds, 1H-pyrazolo[3,4-b]quinolines, has been noted for its intense fluorescence properties. nih.gov This suggests that the pyrazolo[3,4-b]quinoxaline scaffold could be investigated for the development of novel fluorescent probes for bio-imaging, chemical sensors for detecting specific ions or molecules, or as emissive materials in organic light-emitting diodes (OLEDs). nih.gov
Chemical Biology: As a selective kinase inhibitor, derivatives of this scaffold can be developed into valuable chemical probes. nih.gov These tools can be used to interrogate complex biological signaling pathways, helping to dissect the specific roles of kinases like CDK1 and GSK-3 in both normal physiology and disease states.
Agrochemicals: Nitrogen-containing heterocycles are fundamental frameworks in the discovery of potent agents for agricultural applications. nih.gov The pyrazolopyridine scaffold, a close relative, has been evaluated for such uses, indicating that pyrazoloquinoxalines could also be explored for developing new herbicides or fungicides. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline, and how are intermediates characterized?
- Methodology : The compound can be synthesized via condensation of pyrazole precursors (e.g., 2-chloro-3-cyanoquinoline) with o-phenylenediamine in dioxane under reflux . Key intermediates are confirmed using IR and NMR spectroscopy. For example:
- IR : Disappearance of C=O (ν ~1700 cm⁻¹) and C-Br (ν ~550 cm⁻¹) bands confirms cyclization .
- ¹H NMR : Aromatic protons appear as multiplets in δ 6.50–8.71 ppm, while NH protons resonate at δ ~10–12 ppm .
- Data Table :
| Reaction Step | Reagents/Conditions | Key Spectral Data |
|---|---|---|
| Cyclization | o-phenylenediamine, dioxane, reflux | IR: NH ~3346 cm⁻¹; ¹H NMR: δ 7.32–8.56 ppm (aromatic) |
Q. How is the molecular structure of this compound validated?
- Techniques : X-ray crystallography and DFT calculations are used to confirm planarity and substituent positions. For derivatives, crystal packing often reveals intermolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the structure .
- Key Observations : The quinoxaline core is planar (RMSD <0.02 Å), with deviations arising from substituents like chloro or methoxy groups .
Q. What preliminary assays are used to evaluate biological activity?
- Screening Methods :
- Anticancer : MTT assays on non-small-cell lung cancer (NSCLC) cells, comparing IC₅₀ values of bromo- vs. nitro-substituted derivatives .
- Antiviral : Testing against Hepatitis B virus (HBV) at 100 µM, with cytotoxicity assessed via cell viability assays .
- Data Table :
| Derivative | Substituent | IC₅₀ (NSCLC) | Cytotoxicity (HBV) |
|---|---|---|---|
| 3-Cl | Cl | 12 µM | >30% at 100 µM |
| 3-Br | Br | 8 µM | >30% at 100 µM |
Advanced Research Questions
Q. How do reaction mechanisms differ in the synthesis of pyrazoloquinoxaline derivatives?
- Mechanistic Insights :
- Hydrazine Cyclization : 2-Chloro-3-acylquinolines react with hydrazine to form Z-hydrazone intermediates, enabling intramolecular displacement of chloride for ring closure .
- Fischer Carbene Routes : Transient furo[3,4-b]pyrazine intermediates form via coupling of alkynyl carbonyl derivatives with carbene complexes, trapped by dienophiles in one-pot syntheses .
Q. What structure-activity relationships (SARs) enhance anticancer activity?
- Key Findings :
- Halogen Substitution : Bromo groups at position 3 improve NSCLC inhibition (IC₅₀ = 8 µM) compared to chloro (IC₅₀ = 12 µM) .
- Planarity : Derivatives with fused aromatic systems (e.g., indoloquinoxalines) show stronger DNA intercalation via π-π stacking .
Q. How can pyrazoloquinoxalines be applied in DNA interaction studies?
- Methods :
- UV-Vis Titration : Monitor hypochromicity and redshift in λₘₐₐ to assess DNA binding affinity .
- Molecular Docking : Simulate interactions with DNA triplexes; benzo[f]quino[3,4-b]quinoxaline (BQQ) derivatives stabilize triplex structures via groove binding .
Q. What strategies mitigate cytotoxicity in antiviral pyrazoloquinoxalines?
- Approaches :
- Prodrug Design : Mask hydrazine moieties with acetyl groups to reduce off-target effects .
- Selectivity Screening : Use CRISPR-engineered cell lines to identify toxicity pathways (e.g., mitochondrial dysfunction) .
Q. How are pyrazoloquinoxaline derivatives engineered for optoelectronic applications?
- Case Study : In organic LEDs, derivatives with extended π-conjugation (e.g., pyrido[3,4-b]pyrazine units) achieve luminous efficiency >1.5 lm/W by enhancing electron-hole recombination .
- Characterization : Cyclic voltammetry and DFT predict HOMO/LUMO levels for charge transport optimization .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
